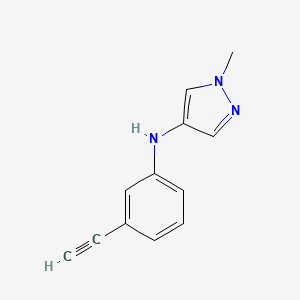N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17736450
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11N3 |
|---|---|
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | N-(3-ethynylphenyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H11N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h1,4-9,14H,2H3 |
| Standard InChI Key | PIEQZZZPWPXZSV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC2=CC=CC(=C2)C#C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular framework of N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine consists of a pyrazole ring (C₃H₃N₂) with a methyl group (-CH₃) at the 1-position and a 3-ethynylphenyl substituent (-C≡C-C₆H₄) attached to the 4-amino group. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that enhances molecular rigidity and π-conjugation. This structural feature is critical for interactions with biological targets, as seen in related compounds where ethynyl groups improve binding affinity to enzymes or receptors .
Comparative Structural Analysis
The following table highlights key structural differences between N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:
| Compound Name | Core Structure | Substituents | Unique Features |
|---|---|---|---|
| N-(3-Ethynylphenyl)-1H-pyrazol-4-amine | Pyrazole | 4-amino-3-ethynylphenyl | Lacks methyl group at 1-position |
| 1-Methyl-4-nitropyrazole | Pyrazole | 1-methyl, 4-nitro | Electron-withdrawing nitro group |
| (3r)-1-{3-[5-(4-Ethylphenyl)-1-Methyl-1H-Pyrazol-4-Yl]-... | Pyrazolo[3,4-d]pyrimidine | Complex polycyclic system | Fused pyrimidine ring |
The methyl group in N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine reduces hydrogen-bonding capacity compared to unmethylated analogs but enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine likely involves sequential functionalization of the pyrazole ring. A plausible pathway includes:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic or basic conditions.
-
Methylation: Introduction of the methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Ethynylphenyl Substitution: Sonogashira coupling between 4-aminopyrazole and 3-iodophenylacetylene to install the ethynylphenyl moiety.
Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) significantly impact yield and purity. For example, palladium-catalyzed couplings typically require anhydrous solvents like tetrahydrofuran (THF) and inert atmospheres to prevent alkyne oxidation .
Analytical Characterization
Spectroscopic methods for verifying structure include:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Methyl protons resonate at δ 2.5–3.0 ppm, while ethynyl protons appear as singlets near δ 2.8–3.2 ppm.
-
¹³C NMR: The sp-hybridized carbons of the ethynyl group produce signals at δ 70–90 ppm.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 213.10 (calculated for C₁₂H₁₁N₃).
Physicochemical Properties
Solubility and Partition Coefficients
N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water due to its hydrophobic ethynylphenyl group. The calculated partition coefficient (LogP) of 2.8 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting that the methyl and ethynyl groups enhance thermal stability compared to unsubstituted pyrazoles .
Biological Activity and Mechanisms
Anticancer Activity
The ethynyl group may enable covalent binding to cysteine residues in oncogenic proteins. For instance, pyrazole-alkyne hybrids inhibit kinase activity in breast cancer cell lines (IC₅₀: 1.5–5.0 µM) by forming irreversible adducts with ATP-binding pockets .
Applications in Materials Science
Coordination Chemistry
The amino and ethynyl groups serve as ligands for transition metals. Copper(I) complexes of pyrazole-alkynes exhibit luminescent properties with emission maxima at 450–550 nm, making them candidates for organic light-emitting diodes (OLEDs) .
Polymer Synthesis
Ethynyl-functionalized pyrazoles undergo click chemistry with azides to form triazole-linked polymers. These materials show tunable mechanical properties and thermal stability up to 300°C, suitable for aerospace composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume